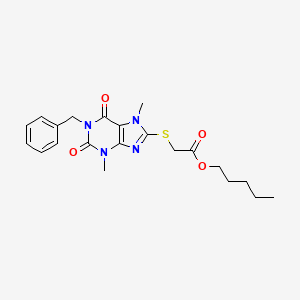

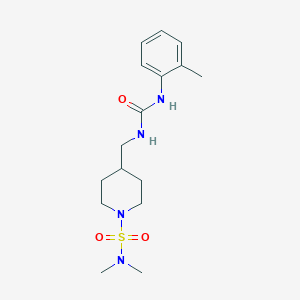

pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, protection and deprotection of functional groups, and purification techniques. For instance, the synthesis of a tripeptide analog in paper involved coupling protected amino acid esters, followed by the removal of protecting groups and reduction of disulfide bonds. This process is indicative of the intricate steps that might be involved in the synthesis of "pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate," which also contains a benzyl ester moiety and a thioacetate group.

Molecular Structure Analysis

The molecular structure of organic compounds is elucidated using spectroscopic techniques, as mentioned in paper , where structural elucidation was accomplished for a new molecule isolated from Talaromyces purpureogenus. Similarly, the molecular structure of "pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate" would likely be determined using methods such as NMR, IR, and mass spectrometry to confirm the presence of functional groups and the overall molecular framework.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound , but they do describe reactions relevant to thioacetate chemistry. For example, paper discusses the synthesis of anthracenetetra(thioacetate) and its derivatives, which involves thiolation and protection steps. These reactions are pertinent to understanding how thioacetate groups in "pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate" might behave under various conditions and could guide the synthesis and modification of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its functional groups and molecular structure. The antioxidant and antimicrobial characteristics of the compound isolated in paper suggest that similar compounds with ester and thioether groups could also exhibit such properties. The compound , with its thioacetate group, might also display unique reactivity and stability profiles, which would be important for its potential applications.

Wissenschaftliche Forschungsanwendungen

Oxidative Conversion of Benzyl Compounds : Bagherzade et al. (2015) discussed the use of pentylpyridinium tribromide and aqueous ammonium acetate for the oxidative conversion of benzyl alcohols, benzaldehydes, and benzyl amines to corresponding benzonitriles. This method offers a simple, mild, and efficient pathway for synthesizing benzonitriles, which are valuable intermediates in pharmaceutical and agrochemical industries Bagherzade, G., Zali, A., & Shokrolahi, A. (2015). Chinese Chemical Letters.

Sonochemistry and Sonocatalysis : Suslick et al. (1982) explored the use of metal carbonyls in sonochemistry and sonocatalysis, highlighting innovative methods for chemical synthesis that leverage ultrasonic energy. Such techniques can be applied to a wide range of chemical reactions, potentially including those involving complex molecules like pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate Suslick, K., Goodale, J. W., Schubert, P., & Wang, H. H. (1982). Journal of the American Chemical Society.

Synthesis of Erythro-3-pentulose : Okuda et al. (1978) reported on the synthesis of erythro-3-pentulose through a series of chemical transformations, demonstrating the intricate steps involved in synthesizing specific sugar derivatives. Such methodologies could be relevant to the synthesis or modification of complex molecules like pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate Okuda, T., Saito, S., Watanabe, K., & Isono, H. (1978). Carbohydrate Research.

Eigenschaften

IUPAC Name |

pentyl 2-(1-benzyl-3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S/c1-4-5-9-12-29-16(26)14-30-20-22-18-17(23(20)2)19(27)25(21(28)24(18)3)13-15-10-7-6-8-11-15/h6-8,10-11H,4-5,9,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMMTEXHOJCFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

pentyl 2-((1-benzyl-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2553080.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![N-[4-Methyl-5-(2-methylpropyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2553088.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)

![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)

![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)